1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

Catalog No.
S14140281
CAS No.
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic ac...

Product Name

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

IUPAC Name

1-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8-3-4-10(7-9(8)2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

WZQLSWNCRKPJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(=O)O)C

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid functional group attached to a cyclopropane ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of approximately 190.24 g/mol. This compound features a unique structure that includes a dimethyl-substituted phenyl group, which contributes to its chemical properties and potential biological activities. The compound has been assigned the CAS number 923233-31-2 and exhibits a density of approximately 1.184 g/cm³ at 20 °C .

The chemical reactivity of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form cyclopropane derivatives.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.

Research into the biological activity of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of cyclopropane carboxylic acids have been explored for their anti-inflammatory and analgesic effects. The dimethylphenyl moiety may enhance interactions with biological targets, potentially leading to unique therapeutic effects.

The synthesis of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing alkenes and diazo compounds can lead to the formation of cyclopropane rings.
  • Carboxylation: Starting from substituted phenyl compounds, carboxylation reactions can introduce the carboxylic acid functional group.
  • Multi-step Synthesis: A combination of various organic reactions including Friedel-Crafts acylation followed by cyclization may also be employed.

These methods emphasize the compound's synthetic accessibility and potential for modification.

1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its structural features.
  • Material Science: May serve as a precursor in creating new materials with unique properties.

Interaction studies involving 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid are crucial for understanding its pharmacodynamics. Research typically focuses on:

  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Evaluating its affinity for various biological receptors that could mediate therapeutic effects.

Such studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural Features
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid124276-95-5Bromine substitution enhances electrophilicity
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid16728-01-1Methoxy group may influence solubility and reactivity
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid126822-37-5Amino group introduces basicity
2-(Fluoromethyl)cyclopropane-1-carboxylic acid1314960-53-6Fluorine substitution affects electronic properties

The uniqueness of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid lies in its specific dimethyl substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other derivatives.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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